molecular formula C16H22N2O2 B7917764 Cyclopropyl-piperidin-4-yl-carbamic acid benzyl ester

Cyclopropyl-piperidin-4-yl-carbamic acid benzyl ester

Cat. No.: B7917764
M. Wt: 274.36 g/mol
InChI Key: NKCQRQSSMCAOOX-UHFFFAOYSA-N
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Description

Cyclopropyl-piperidin-4-yl-carbamic acid benzyl ester (CAS: 1353975-96-8) is a synthetic organic compound with a molecular weight of 274.36 g/mol . Its structure features a piperidine ring substituted with a cyclopropyl group and a benzyl ester moiety. Its InChIKey (NKCQRQSSMCAOOX-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-piperidin-4-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18(14-6-7-14)15-8-10-17-11-9-15/h1-5,14-15,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCQRQSSMCAOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCNCC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocatalytic Cyclopropanation

Recent advances utilize photolysis to introduce the cyclopropyl group. For example, UV irradiation (350 nm) of 1-pyrazoline intermediates derived from allyl amines yields cyclopropane-fused piperidines, which are subsequently functionalized. This method reduces reliance on hazardous alkylating agents.

Organometallic Approaches

Optimization and Challenges

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition
SolventDCM or THFEnhances solubility
Molar Ratio (Amine:Chloroformate)1:1.1Minimizes side products
BaseTEA > NaOHNeutralizes HCl efficiently

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves carbamate derivatives.

  • Crystallization : Ethanol/water mixtures yield high-purity crystals (mp 112–115°C).

Industrial-Scale Synthesis

Continuous Flow Systems

Adoption of flow chemistry reduces reaction times and improves safety for large-scale benzyl chloroformate production. For example, triphosgene and benzyl alcohol react in a tubular reactor at 40°C, achieving 85% conversion with automated pH control.

Green Chemistry Initiatives

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.

  • Catalytic Reductions : Enzymatic reductive amination using alcohol dehydrogenases lowers energy consumption.

Emerging Research Directions

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze carbamate formation under aqueous conditions, achieving 70% yield without organic solvents.

Computational Modeling

Density functional theory (DFT) studies predict optimal reaction pathways for cyclopropanation, guiding catalyst design .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-piperidin-4-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Cyclopropyl-piperidin-4-yl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-piperidin-4-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of Cyclopropyl-piperidin-4-yl-carbamic acid benzyl ester and its analogs:

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound (1353975-96-8) Cyclopropyl, benzyl ester C16H20N2O2 274.36 Ester, piperidine, cyclopropyl
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (54981-20-3) Chloro-acetyl, cyclopropyl C19H25ClN2O3 364.87 Chloro-acetyl, ester
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester (1353979-82-4) Aminoethyl, isopropyl C19H31N3O2 333.47 Amino, ester, isopropyl
Benzyl-isopropyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester Heterocyclic fused ring system Complex ~500 (estimated) Triazolopyrazine, ester
Key Observations:
  • Reactivity: The chloro-acetyl derivative (CAS 54981-20-3) exhibits higher reactivity due to the electron-withdrawing chlorine atom, making it prone to nucleophilic substitution reactions. In contrast, the aminoethyl analog (CAS 1353979-82-4) can participate in hydrogen bonding, increasing aqueous solubility .
  • Molecular Weight : The target compound (274.36 g/mol) is significantly lighter than analogs with extended substituents (e.g., 364.87 g/mol for the chloro-acetyl variant), impacting solubility and bioavailability .

Hazard and Handling Considerations

  • Target Compound: No explicit hazard data is provided, but benzyl esters generally require protection from moisture and strong acids/bases to prevent hydrolysis .
  • Chloro-acetyl Analog : Likely classified as toxic or corrosive due to the reactive chlorine atom, necessitating gloves and ventilation during handling .
  • Aminoethyl Analog: The amine group may pose irritant risks, requiring storage under inert atmospheres .

Biological Activity

Cyclopropyl-piperidin-4-yl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a piperidine ring, which is further modified by a carbamic acid moiety esterified with a benzyl group. This configuration suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is believed to modulate biological responses through:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : Interaction with enzymes can lead to inhibition or activation, affecting metabolic processes.

These mechanisms are critical in understanding the compound's potential therapeutic applications, particularly in neurological disorders and infectious diseases.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown the compound's effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, indicating that this compound may also exhibit such effects .
  • Neurological Applications : Investigations into its neuropharmacological properties suggest potential use in treating conditions like anxiety and depression.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the cyclopropyl and piperidine groups in enhancing the biological activity of the compound. Variations in substituents can significantly influence potency and selectivity. For example:

Compound VariationBiological Activity
Cyclopropyl-piperidin-4-yl-carbamic acid methyl esterReduced activity compared to benzyl ester
Cyclopropyl-(S)-piperidin-3-yl-carbamic acid benzyl esterSimilar activity but different receptor interactions
Piperidin-3-yl-carbamic acid benzyl esterLacks cyclopropyl group; different reactivity

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, supporting its potential as an antimicrobial agent.
  • Neuropharmacological Assessment : Research focused on the compound's effects on neurotransmitter systems revealed that it could enhance serotonin levels in animal models, suggesting its utility in treating mood disorders.
  • Antiviral Screening : In vitro assays demonstrated that similar piperidine derivatives showed promising antiviral activity against influenza viruses, indicating the need for further exploration of this compound in this context .

Q & A

Basic: How can researchers optimize the synthesis of cyclopropyl-piperidin-4-yl-carbamic acid benzyl ester under varying pH conditions?

Answer:
The pH of the reaction medium critically influences benzyl ester bond formation. For esterification with glucuronic acid or similar moieties, acidic conditions (pH 4) maximize yield by promoting quinone methide-carboxylate interactions . However, neutral pH (6–7) favors competing reactions, such as protein-aminoquinone adducts, due to increased nucleophilicity of amino groups . Researchers should:

  • Design experiments with controlled pH gradients (e.g., pH 4–7).
  • Characterize products using FTIR (to detect ester C=O stretches), solid-state CP-MAS ¹³C NMR (to confirm bond connectivity), and elemental analysis (to quantify nitrogen content, indicating protein contamination) .
  • Prioritize reaction goals : Use pH 4 for ester-dominated synthesis and pH 6–7 for hybrid polymer-protein systems.

Advanced: How do competing reaction pathways (e.g., esterification vs. protein conjugation) influence the synthesis of benzyl ester-containing compounds under neutral conditions?

Answer:
Neutral conditions introduce competing nucleophiles (e.g., amino groups from enzymes or proteins), which react with quinone methide intermediates, reducing ester yield . Key considerations:

  • Mechanistic insight : Amines (pKa ~9–10) are more reactive than hydroxyl or carboxyl groups under neutral pH, leading to preferential protein incorporation .
  • Mitigation strategies :
    • Use purified substrates devoid of proteins.
    • Introduce protecting groups (e.g., Boc for amines) to block unwanted side reactions .
    • Monitor reaction progress via ion chromatography or HPLC to quantify ester vs. protein adduct ratios .

Basic: What analytical techniques are most effective for confirming the formation and purity of this compound?

Answer:
A multi-technique approach is essential:

  • FTIR : Detect ester carbonyl stretches (~1740 cm⁻¹) and absence of carboxylic acid O-H bands .
  • NMR : ¹H/¹³C NMR for structural elucidation (e.g., benzyl CH₂ at ~5 ppm; piperidine ring protons at 1.5–3 ppm) .
  • Elemental analysis : Confirm C/H/N ratios to rule out protein contamination (higher N% indicates side reactions) .
  • HPLC : Assess purity using reverse-phase columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in literature regarding the optimal pH for benzyl ester bond formation when synthesizing piperidine derivatives?

Answer:
Apparent contradictions arise from differing reaction goals (e.g., ester yield vs. polymer-protein hybrid synthesis). To reconcile findings:

  • Contextualize studies : prioritizes ester yield at pH 4, while highlights protein incorporation at pH 7 .
  • Conduct comparative experiments : Synthesize derivatives at pH 4, 6, and 7, and quantify products via ion chromatography or mass spectrometry.
  • Leverage kinetic data : Measure reaction rates for esterification vs. protein conjugation to identify pH-dependent dominance.

Basic: What are the critical considerations for handling and storing this compound to ensure stability during experiments?

Answer:

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (nitrile gloves, goggles) in a fume hood to avoid skin/eye contact .
  • Stability checks : Periodically analyze samples via TLC or HPLC to detect degradation (e.g., free carboxylic acid formation) .

Advanced: What methodologies are recommended for assessing the reactivity of this compound with biomolecules such as proteins or amino acids?

Answer:

  • Competitive binding assays : Incubate the ester with model proteins (e.g., BSA) and amino acids (e.g., lysine) under controlled pH. Quantify adducts via SDS-PAGE or LC-MS .
  • Elemental analysis : Track nitrogen content increases in reaction products to estimate protein incorporation .
  • Fluorescent tagging : Label biomolecules with fluorophores (e.g., FITC) to monitor conjugation efficiency via fluorescence spectroscopy .

Basic: What are the common synthetic intermediates encountered during the preparation of this compound, and how are they characterized?

Answer:
Key intermediates include:

  • Quinone methides : Generated via enzymatic oxidation (e.g., laccase) of phenolic precursors. Characterized by UV-Vis (λmax ~400 nm) and transient stability in acidic conditions .
  • Piperidin-4-yl-carbamates : Detected via ¹H NMR (piperidine protons at 2.5–3.5 ppm) and IR (carbamate N-H stretches ~3300 cm⁻¹) .
  • Benzyl-protected intermediates : Confirmed by benzyl CH₂ signals in NMR and mass spectrometry (e.g., m/z 235.28 for benzyl piperidine derivatives) .

Advanced: In what ways can molecular dynamics simulations inform the design of this compound derivatives with enhanced binding properties?

Answer:

  • Conformational analysis : Simulate ester-protein interactions to identify binding hotspots (e.g., hydrophobic pockets favoring cyclopropyl groups) .
  • Reactivity prediction : Calculate activation energies for ester hydrolysis or nucleophilic attacks to guide derivatization (e.g., electron-withdrawing substituents to stabilize esters) .
  • Solvent effects : Model reaction environments (e.g., aqueous vs. organic) to optimize synthesis conditions .

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